3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-14-9-12-27(25-14)11-4-10-23-21(28)18-13-15(2)24-22-19(18)20(26-30-22)16-5-7-17(29-3)8-6-16/h5-9,12-13H,4,10-11H2,1-3H3,(H,23,28) |
InChI Key |
HGBWXHKFVNBWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCNC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives and pyrazole-containing molecules. What sets 3-(4-METHOXYPHENYL)-6-METHYL-N~4~-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
